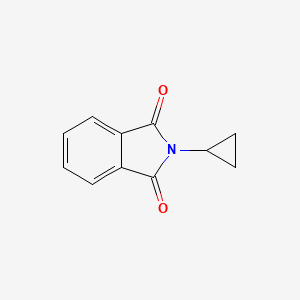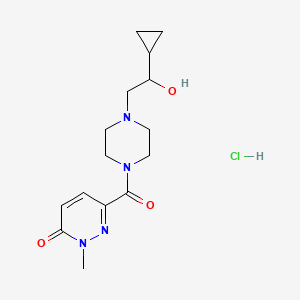![molecular formula C28H21N3O5S2 B2502660 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 477547-12-9](/img/structure/B2502660.png)
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic molecule that appears to be designed for biological activity, potentially as an anticancer agent. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as N-(thiazol-2-yl)benzamides of quinoxaline, involves the reaction of amines with appropriate precursors to form the desired scaffold, followed by various functionalization steps . The synthesis of the compound would likely involve the formation of the quinoline and thiazole moieties, followed by their subsequent coupling with a benzamide derivative. The synthesis would require careful selection of reagents and conditions to ensure the correct assembly of the complex structure.
Molecular Structure Analysis
The molecular structure of the compound is likely to be characterized by the presence of a quinoline moiety, a thiazole ring, and a benzamide group. These structural features are known to interact with biological targets such as DNA topoisomerase II, which is a common target for anticancer drugs . The presence of the 2-oxochromen-3-yl group suggests additional potential for interaction with biological targets, possibly through intercalation or other non-covalent interactions.
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For instance, quinol derivatives can undergo hydrolysis and photolysis, leading to the formation of reactive intermediates . These reactions are significant as they can influence the biological activity and stability of the compound. The compound may also undergo similar reactions, which could be relevant for its mechanism of action or metabolism.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple aromatic systems and heteroatoms would suggest a high degree of conjugation, potentially leading to significant absorption in the UV-visible spectrum, which could be relevant for its detection and quantification . The solubility, stability, and reactivity of the compound would be key parameters to consider in the development of the compound as a drug, as they would affect its pharmacokinetics and pharmacodynamics.
Scientific Research Applications
Heteroaromatic Quinols as Antitumor Agents
Heteroaromatic quinols, closely related to the chemical structure of interest, have shown potent and selective antitumor activity against several cancer cell lines in vitro, including colon, renal, and breast carcinoma. These compounds exhibit profound cell cycle arrest and down-regulate critical genes involved in cancer progression. They have been investigated for their mechanism of action, which involves binding to thioredoxin, inhibiting its activity and impacting the thioredoxin/thioredoxin reductase signal transduction pathway, suggesting a novel approach to cancer therapy (Bradshaw et al., 2005).
Quinoline and Quinazolinone Derivatives as Antimicrobial Agents
Quinoline and quinazolinone derivatives have also been explored for their antimicrobial potential. Novel compounds synthesized from these frameworks have demonstrated significant in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity. These findings highlight their potential application in developing new antimicrobial agents (Mohamed et al., 2010).
Synthesis and Biological Evaluation of Novel Hybrids
The synthesis and biological evaluation of novel benzo[d]thiazolyl substituted-2-quinolone hybrids have shown promising anticancer and antimicrobial activities. These compounds, through in vitro and in silico studies, have demonstrated significant activity against various cancer cell lines and bacterial strains, indicating their potential as dual-function therapeutic agents (Bolakatti et al., 2020).
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O5S2/c32-26(30-28-29-23(17-37-28)22-16-20-7-2-4-10-25(20)36-27(22)33)19-11-13-21(14-12-19)38(34,35)31-15-5-8-18-6-1-3-9-24(18)31/h1-4,6-7,9-14,16-17H,5,8,15H2,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXWFQKYZFCQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)
![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2502579.png)


![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2502582.png)

![5-(Naphthalen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2502584.png)
![3-ethyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2502585.png)
![2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2502592.png)



![5-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2502597.png)
![ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2502599.png)